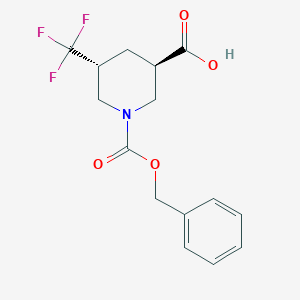

trans-1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid

Description

Structure and Key Features:

The compound trans-1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid features a piperidine ring (6-membered nitrogen-containing heterocycle) in a trans configuration. Key substituents include:

- Benzyloxycarbonyl (Cbz) group at position 1, serving as a protective group for the amine.

- Trifluoromethyl (-CF₃) at position 5, introducing hydrophobicity and electron-withdrawing effects.

- Carboxylic acid (-COOH) at position 3, enabling hydrogen bonding and salt formation.

Properties

Molecular Formula |

C15H16F3NO4 |

|---|---|

Molecular Weight |

331.29 g/mol |

IUPAC Name |

(3R,5R)-1-phenylmethoxycarbonyl-5-(trifluoromethyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C15H16F3NO4/c16-15(17,18)12-6-11(13(20)21)7-19(8-12)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m1/s1 |

InChI Key |

RCMPMDCOBDJAAE-VXGBXAGGSA-N |

Isomeric SMILES |

C1[C@H](CN(C[C@@H]1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1C(CN(CC1C(F)(F)F)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid involves multiple steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

trans-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

trans-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The piperidine ring can interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Substituent Variations at Position 5

Key Observations :

Protective Group Variations

Key Observations :

Substituent Positional Isomerism

Key Observations :

Ring System Variations

Key Observations :

Biological Activity

trans-1-((Benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid (CAS No. 1822817-65-1) is a synthetic organic compound notable for its unique structural features, including a piperidine ring, a benzyloxycarbonyl protecting group, and a trifluoromethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C15H16F3NO4

- Molecular Weight : 331.29 g/mol

- Chemical Structure : Characterized by the presence of a piperidine ring and a trifluoromethyl group which enhances electronic properties, potentially influencing biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Properties : The presence of the trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, which can influence its antimicrobial efficacy.

- Anticancer Activity : Similar piperidine derivatives have shown potential in inducing apoptosis in cancer cells. For instance, studies have demonstrated that modifications in piperidine structures can lead to improved cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : Compounds with related structures have been implicated in modulating inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.

The mechanism of action for this compound involves:

- Interaction with Biological Targets : The benzyloxycarbonyl group may facilitate binding to target proteins, while the trifluoromethyl group can enhance pharmacokinetic properties, possibly increasing bioavailability and efficacy.

- Influence on Cellular Pathways : Studies suggest that compounds like this may affect signaling pathways involved in cell proliferation and apoptosis, making them candidates for further investigation in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| trans-1-Boc-4-Cbz-amino-piperidine-3-carboxylic acid | Similar piperidine structure | Varies | Different substituents lead to varied properties |

| trans-1-((benzyloxy)carbonyl)-4-methylpyrrolidine-3-carboxylic acid | Pyrrolidine instead of piperidine | Varies | Alters reactivity due to ring structure |

| cis-1-((benzyloxy)carbonyl)-5-(trifluoromethyl)piperidine-3-carboxylic acid | Cis configuration | Potentially distinct activity | Configuration impacts reactivity and biological activity |

Case Studies and Research Findings

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For example:

- Cytotoxicity Studies : A study involving piperidine derivatives showed that specific modifications led to enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Mechanistic Insights : Research indicates that the structural features of these compounds can significantly influence their interaction with target proteins involved in cell signaling pathways, thus affecting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.